physicochemical properties of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate
physicochemical properties of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate
Abstract: This technical guide provides a comprehensive analysis of the (CAS No. 2891599-77-0). Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document synthesizes predicted data, stability considerations, and validated analytical methodologies. The guide emphasizes the causal relationships behind experimental protocols and offers field-proven insights into the handling, characterization, and application of this fluorinated heterocyclic compound.
Introduction
Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate is a fluorinated heterocyclic compound belonging to the pyrazole class of molecules. The pyrazole scaffold is a cornerstone in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] The introduction of a difluoromethyl group (-CHF₂) is a common strategy in modern chemical design to modulate electronic properties, lipophilicity, and metabolic stability, often enhancing the efficacy and pharmacokinetic profile of a molecule. This compound's parent acid, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a crucial intermediate in the synthesis of several commercial fungicides that act as succinate dehydrogenase inhibitors (SDHI).[4]
This guide offers an in-depth examination of the compound's chemical identity, predicted physicochemical parameters, stability profile, and the analytical techniques essential for its characterization. By explaining the rationale behind these methods, this document serves as a practical resource for scientists working with this and structurally related molecules.
Chemical Identity and Structural Features
The unique arrangement of functional groups on the pyrazole core dictates the compound's reactivity and physical behavior. The electron-withdrawing nature of both the difluoromethyl group and the ethyl carboxylate group significantly influences the electron density of the pyrazole ring.
| Identifier | Value | Source |
| IUPAC Name | Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylate | [5] |
| CAS Number | 2891599-77-0 | [5][6] |
| Molecular Formula | C₈H₁₀F₂N₂O₂ | [5][6] |
| Molecular Weight | 204.17 g/mol | [5][6] |
| Canonical SMILES | CCOC(=O)C1=C(C)N(N=C1)C(F)F | [5] |
| InChIKey | RTYHUMLKRMFHKX-UHFFFAOYSA-N | [5] |
Physicochemical Properties: A Quantitative Overview
The following properties have been computationally predicted and provide a strong foundation for experimental design. These parameters are critical for anticipating the compound's behavior in various solvent systems, its potential for membrane permeability, and its overall druglike or leadlike characteristics.
Table 2.1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Research & Development |
|---|---|---|
| LogP (XLogP3-AA) | 1.7 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability.[5] |
| pKa | -1.215 ± 0.10 | This predicted value refers to the protonated form, indicating the pyrazole ring is a very weak base due to potent electron-withdrawing groups.[5] |
| Topological Polar Surface Area (TPSA) | 44.12 Ų | Suggests good potential for oral bioavailability and cell permeability.[6] |
| Hydrogen Bond Acceptors | 4 | The two nitrogen atoms and two oxygen atoms can accept hydrogen bonds, influencing solubility in protic solvents.[6] |
| Hydrogen Bond Donors | 0 | The absence of donor groups limits self-association via hydrogen bonding.[6] |
| Rotatable Bonds | 3 | Provides a degree of conformational flexibility, which can be important for binding to biological targets.[6] |
Note on Isomers: It is crucial to distinguish this compound from its isomers, such as Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS 141573-95-7). While structurally similar, their physical properties can differ. For instance, the aforementioned isomer has a reported melting point of 58-62°C and a predicted boiling point of approximately 288°C.[7][8] Such data can serve as a useful, albeit indirect, reference.
Stability and Recommended Storage
The stability of pyrazole derivatives, particularly esters, is a critical factor for ensuring the integrity of research data and the shelf-life of materials.
Hydrolytic and Oxidative Stability
The primary point of vulnerability in the molecule is the ethyl ester functional group, which is susceptible to hydrolysis under both acidic and, more significantly, basic conditions to yield the corresponding carboxylic acid.[9] Studies on similar pyrazole esters have shown half-lives of several hours in aqueous buffers at pH 8.[9] Furthermore, the pyrazole ring itself can be prone to oxidation, which may manifest as a discoloration (e.g., browning) of the material over time.[10]
Recommended Storage Conditions
To mitigate degradation, the following storage protocol is recommended, based on established best practices for pyrazole compounds:[10]
-
Temperature: Refrigerate at 2-8°C for short-term storage or freeze at -20°C for long-term stability.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by using amber vials or by wrapping the container in foil to prevent photodegradation.
-
Moisture: Ensure a dry environment, using a desiccator if necessary, to minimize the risk of hydrolysis.
Protocol: Forced Degradation Study for Stability Assessment
This protocol provides a self-validating system to understand the compound's degradation profile, which is essential for developing stability-indicating analytical methods.
Objective: To identify degradation products and pathways under stressed conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL.
-
Stress Conditions: [10]
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 105°C for 24 hours, then dissolve to 100 µg/mL.
-
Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze all stressed samples, alongside an unstressed control, using a validated HPLC method (see Section 4). The method must be capable of resolving the parent peak from all degradation products.
Visualization: Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Analytical Characterization
Robust analytical methods are required to confirm the identity, purity, and concentration of the compound.
Expected Spectroscopic Signatures
While specific experimental data is not publicly available, the expected spectral characteristics can be inferred from the structure:
-
¹H NMR: Key signals would include a triplet for the difluoromethyl proton (CHF₂), a quartet and a triplet for the ethyl ester protons (-OCH₂CH₃), and two singlets for the methyl group on the pyrazole ring and the pyrazole C-H proton.
-
¹³C NMR: Diagnostic peaks would correspond to the difluoromethyl carbon, the ester carbonyl carbon, and the distinct carbons of the pyrazole ring.
-
FT-IR: Characteristic absorption bands would be observed for the C=O stretch of the ester (approx. 1700-1730 cm⁻¹) and C-F stretches (approx. 1000-1100 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ would be observed at m/z corresponding to its molecular weight (204.17).
Protocol: Purity Determination by HPLC
This protocol describes a standard reverse-phase HPLC method for assessing the purity of the compound and monitoring its stability.
Objective: To quantify the compound and separate it from potential impurities or degradants.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution: A linear gradient from 30% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 30% B. The causality for using a gradient is to ensure elution of both polar impurities and the more lipophilic parent compound within a reasonable timeframe while maintaining good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile or mobile phase to a concentration of approximately 0.5 mg/mL.
Visualization: HPLC Analysis Workflow
Caption: Standard workflow for purity analysis via HPLC.
Synthesis and Reactivity Overview
Understanding the synthesis of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate provides context for potential starting material-related impurities. The most common and versatile methods for constructing the pyrazole nucleus involve the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[11][12][13] The ester group is a robust handle for further chemical modification, with its most fundamental reaction being saponification (base-mediated hydrolysis) to the corresponding carboxylic acid, a key building block for more complex molecules.[12]
Visualization: General Synthetic and Reactivity Pathway
Caption: General synthesis and primary reactivity of the title compound.
Conclusion
Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate is a specialized chemical building block with physicochemical properties largely governed by its fluorinated substituent and ester functionality. Its moderate lipophilicity and TPSA suggest favorable pharmacokinetic potential. However, researchers must remain vigilant about its susceptibility to hydrolysis, implementing recommended storage conditions and employing robust analytical methods like HPLC to ensure sample integrity. The protocols and data presented in this guide provide a solid technical foundation for the effective use of this compound in advanced chemical research and development.
References
- Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem.
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC.
- ethyl 1-(difluoromethyl)
- Ethyl 3-(difluoromethyl)
- Ethyl 1-(difluoromethyl)
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Solvay Chemicals Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4- carboxylate - SHANGHAI SONGHAN PLASTIC TECHNOLOGY CO.,LTD.
- Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid deriv
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive.
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals.
- Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
Sources
- 1. academicstrive.com [academicstrive.com]
- 2. connectjournals.com [connectjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. wap.guidechem.com [wap.guidechem.com]
- 6. chemscene.com [chemscene.com]
- 7. echemi.com [echemi.com]
- 8. lookpolymers.com [lookpolymers.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemrevlett.com [chemrevlett.com]
- 12. d-nb.info [d-nb.info]
- 13. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
